molecular formula C12H11NO3 B8281796 4-(1-Acetyl-2-oxopropoxy)benzonitrile

4-(1-Acetyl-2-oxopropoxy)benzonitrile

Cat. No.: B8281796
M. Wt: 217.22 g/mol
InChI Key: LNIRUOAPBMLEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Acetyl-2-oxopropoxy)benzonitrile is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-(2,4-dioxopentan-3-yloxy)benzonitrile

InChI

InChI=1S/C12H11NO3/c1-8(14)12(9(2)15)16-11-5-3-10(7-13)4-6-11/h3-6,12H,1-2H3

InChI Key

LNIRUOAPBMLEAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)OC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of commercially available 3-chloro-2,4-pentanedione (1.2 ml, 10 mmol), 4-cyanophenol (1.19 g, 10 mmol), caesium carbonate (3.25 g, 10 mmol) and acetone (50 ml) was heated at 60° C. for 4 hours. After cooling, the reaction mixture was concentrated under reduced pressure. The resulting oil was diluted with dichloromethane (25 ml) and washed with 1M hydrochloric acid (30 ml). The aqueous layer, at pH 1, was extracted with dichloromethane (20 ml). The combined organic extracts were washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure to provide 4-(1-acetyl-2-oxopropoxy)benzonitrile (2.06 g, 9.4 mmol) which was used crude in the next step. 2-Hydroxyethyl hydrazine (169 μL, 2.5 mmol) was added to a stirred solution of a portion of the crude 4-(1-acetyl-2-oxopropoxy)benzonitrile (500 mg, 2.3 mmol) in acetic acid (5 ml) at room temperature under nitrogen, and the mixture was stirred at room temperature for 5 hours. Water (20 ml) was then added, and a solid triturated out and filtered off. This was recrystallised from ethyl acetate to provide the title compound (154 mg, 6%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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